molecular formula C19H30N2O3 B15260573 tert-Butyl N-{4-[(benzylamino)methyl]-4-hydroxycyclohexyl}carbamate

tert-Butyl N-{4-[(benzylamino)methyl]-4-hydroxycyclohexyl}carbamate

Cat. No.: B15260573
M. Wt: 334.5 g/mol
InChI Key: UTWJQFWAKKKSIH-UHFFFAOYSA-N
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Description

tert-Butyl N-{4-[(benzylamino)methyl]-4-hydroxycyclohexyl}carbamate is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique structure, which includes a tert-butyl group, a benzylamino group, and a hydroxycyclohexyl group, making it a valuable molecule for various chemical reactions and studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{4-[(benzylamino)methyl]-4-hydroxycyclohexyl}carbamate typically involves multiple steps. One common method includes the reaction of 4-hydroxycyclohexanone with benzylamine to form an intermediate, which is then reacted with tert-butyl chloroformate to yield the final product. The reaction conditions often require a controlled temperature and the use of solvents such as dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and continuous flow reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{4-[(benzylamino)methyl]-4-hydroxycyclohexyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction typically produces an alcohol .

Scientific Research Applications

tert-Butyl N-{4-[(benzylamino)methyl]-4-hydroxycyclohexyl}carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl N-{4-[(benzylamino)methyl]-4-hydroxycyclohexyl}carbamate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The hydroxycyclohexyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-{4-[(benzylamino)methyl]-4-hydroxycyclohexyl}carbamate is unique due to its combination of functional groups, which provide a versatile platform for various chemical modifications and applications. Its structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug development .

Properties

Molecular Formula

C19H30N2O3

Molecular Weight

334.5 g/mol

IUPAC Name

tert-butyl N-[4-[(benzylamino)methyl]-4-hydroxycyclohexyl]carbamate

InChI

InChI=1S/C19H30N2O3/c1-18(2,3)24-17(22)21-16-9-11-19(23,12-10-16)14-20-13-15-7-5-4-6-8-15/h4-8,16,20,23H,9-14H2,1-3H3,(H,21,22)

InChI Key

UTWJQFWAKKKSIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)(CNCC2=CC=CC=C2)O

Origin of Product

United States

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